molecular formula C17H16ClN3O3S B3536339 N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B3536339
M. Wt: 377.8 g/mol
InChI Key: GKWIUOFLSRAKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carbamoylphenyl group, a carbamothioyl group, and a chloro-ethoxybenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-aminobenzamide with thiophosgene to form the carbamothioyl intermediate. This intermediate is then reacted with 3-chloro-4-ethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carbamoyl group to an amine.

    Substitution: The chloro group in the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbonic anhydrases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide

Uniqueness

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide is unique due to the presence of the chloro-ethoxybenzamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-2-24-14-8-7-10(9-12(14)18)16(23)21-17(25)20-13-6-4-3-5-11(13)15(19)22/h3-9H,2H2,1H3,(H2,19,22)(H2,20,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWIUOFLSRAKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.